2-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid
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Overview
Description
This compound is a fluorenylmethoxycarbonyl (Fmoc) protected amino acid . Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. A new Fmoc-protected amino acid was successfully synthesized and the structure of its unsolvated form was determined by single-crystal X-ray diffraction .Molecular Structure Analysis
The structure of this compound was determined by single-crystal X-ray diffraction . More details about its structure can be found in various databases .Chemical Reactions Analysis
This compound is used as a reagent in the solid phase synthesis of C-terminal carboxamides and small organic molecules . It is also derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers .Physical and Chemical Properties Analysis
This compound has a molecular weight of 401.5 g/mol . It has a topological polar surface area of 66.8 Ų and a complexity of 586 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Scientific Research Applications
Protecting Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the compound , is used to protect hydroxy-groups in various acid- and base-labile protecting groups. This protection is particularly useful in the synthesis of nucleic acid fragments, such as octathymidylic acid, where the Fmoc group can be conveniently removed without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982).
Fluorescence Probes for Reactive Oxygen Species
Novel fluorescence probes, including derivatives of this compound, have been developed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. These probes have demonstrated significant efficacy in biological and chemical applications, including visualizing reactive species in living cells (Setsukinai et al., 2003).
Solid-Phase Synthesis of N-Alkylhydroxamic Acids
The compound has been utilized in the efficient synthesis of structurally diverse N-substituted hydroxamic acids, a process essential in medicinal chemistry for the development of potential therapeutic agents (Mellor & Chan, 1997).
Inhibitors of Cell Adhesion Processes
Derivatives of this compound have been synthesized as inhibitors of neutrophil recruitment, showing potential in anti-inflammatory applications. These compounds have shown enhanced potency in inhibiting neutrophil adherence, targeting beta 2-integrins, crucial in cell adhesion processes (Hamilton et al., 1995).
Protecting Peptide Bonds in Synthesis
The Fmoc group has been utilized in protecting (tertiary) peptide bonds during solid-phase peptide synthesis. This application is vital in inhibiting interchain association, which is a common challenge in peptide synthesis (Johnson et al., 1993).
Bio-inspired Building Blocks for Functional Materials
Fmoc-modified amino acids and short peptides, derivatives of the discussed compound, have been extensively studied for their self-assembly features. These building blocks are significant in applications related to cell cultivation, bio-templating, and drug delivery due to their inherent hydrophobicity and aromaticity, which promote the association of molecules (Tao et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid” are currently unknown. This compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .
Mode of Action
As a derivative of the fmoc group, it may interact with its targets through the formation of peptide bonds in a similar manner to other fmoc-protected amino acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(15-14-17-8-2-3-9-18(17)24(27)28)25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNINFKZFRYHOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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